molecular formula C17H12N2O2S B8756606 1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid CAS No. 69099-25-8

1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B8756606
CAS No.: 69099-25-8
M. Wt: 308.4 g/mol
InChI Key: KGCPHZNGYDYXTL-UHFFFAOYSA-N
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Description

1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that combines elements of thiochromene and pyrazole

Chemical Reactions Analysis

1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar compounds to 1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid include:

  • 1-Phenyl-3-carbethoxypyrazolone
  • 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester
  • 3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of thiochromene and pyrazole elements, which confer distinct chemical and biological activities .

Properties

CAS No.

69099-25-8

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

1-phenyl-4H-thiochromeno[4,3-c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H12N2O2S/c20-17(21)15-13-10-22-14-9-5-4-8-12(14)16(13)19(18-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21)

InChI Key

KGCPHZNGYDYXTL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N(N=C2C(=O)O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carboxylic acid, ethyl ester (3,2 g) is heated with 1% KOH solution in ethanol (80 ml) under reflux for 30 minutes. The reaction mixture is diluted with ice water and acidified to pH 3 with 37% HCl. The precipitate is filtered, washed with water and dried in vacuo at 50° C. to give 1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazol-3-carboxylic acid (2.6 g) which is reacted with thionyl chloride (0.9 ml) in dioxane (50 ml) under reflux for 2 hours. After cooling, the solution is evaporated to dryness in vacuo to give 1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazol-3-carbonyl chloride as a crystalline residue. The crude product is dissolved in anhydrous dioxane (35 ml) and reacted for 1 hour under stirring at room temperature with the carbanion obtained by treatment of N-cyanoacetylglycine, methyl ester (1.44 ng) with 50% sodium hydride (0.54 g) in anhydrous dimethylformamide/dioxane 1:1 (30 ml) at room temperature. The reaction mixture is then diluted with ice water and acidified to pH 2 with N HCl. The precipitate is filtered and dissolved in ethyl acetate, then the organic solution is washed with N HCl and then with water until neutral. Evaporation to dryness yields a residue which is purified over a Flash column using chloroform/methanol/30% NH4OH 80:20:0.5 as eluent. Final treatment with acetone of the purified fractions gives 1.65 g of N-[2-cyano-3-(1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazol-3-yl)-3-oxopropanoyl]-glycine,methyl ester, m.p. 208°-210° C., NMR (CDCl3) δppm: 3.81(s) (3H, --COOCH3), 4.18 (d) (2H, --CONHCH2 --), 4.21(s) (2H, --S--CH2 --), 6.82(t) (1H, --CONHCH2), 6.85-7.7 (m) (9H, phenyl protons), 16.32(s) (1H, --OH).
Name
1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carboxylic acid, ethyl ester
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ice water
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Synthesis routes and methods II

Procedure details

1,4-Dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carboxylic acid, ethyl ester (3.36 g) suspended in dioxane (60 ml) is treated with N/1 NaOH (30 ml) under stirring at room temperature for 5 hours. The reaction mixture is diluted with ice water and acidified to pH 3 with 37% HCl. The precipitate is filtered, washed with water and dried in vacuo at 50° C. to give 1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carboxylic acid (2.8 g) which is reacted with oxalyl chloride (17 g) under stirring, at room temperature for 8 hours. The reaction mixture is evaporated to dryness in vacuo and the residue, 1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carbonyl chloride (2.9 g), is dissolved in dimethylformamide (10 ml) and added under stirring to a suspension obtained by treatment of 2-cyano-acetylamino-pyridine (1.62 ) with 50% sodium hydride (0.5 g) in dimethylformamide (5 ml). The reaction mixture is kept at room temperature for 20 hours. The basic aqueous solution is washed with ethyl ether and then is acidified to pH 5 with 37% HCl. The precipitate is filtered, washed with water and then crystallized from ethanol to give 2.7 g of 2-cyano-3-(1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazol-3-yl)-3-oxo-N-(2-pyridyl)-propanamide, m.p. 258°-260° C.
Name
1,4-Dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carboxylic acid, ethyl ester
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3.36 g
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reactant
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30 mL
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ice water
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solvent
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